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Abstract
The crystal lattice energy (UL) of an ionic compound such as potassium succinate
(K₂C₄H₄O₄) is a critical thermodynamic parameter that governs its stability, solubility, and

dissolution rate—properties of profound interest in pharmaceutical sciences and materials

science. This technical guide provides a comprehensive overview of the primary methodologies

for determining the crystal lattice energy of potassium succinate. It details the theoretical

frameworks and experimental protocols for the Born-Haber cycle and the Kapustinskii equation,

alongside an introduction to computational approaches. Due to the current unavailability of the

experimental standard enthalpy of formation for solid potassium succinate, a complete Born-

Haber cycle calculation cannot be finalized. However, this guide presents a theoretical cycle to

illustrate the principles and required thermodynamic data. All available quantitative data are

summarized in structured tables, and key experimental workflows are visualized using

Graphviz diagrams to facilitate understanding.

Introduction to Crystal Lattice Energy
Crystal lattice energy is defined as the enthalpy change accompanying the formation of one

mole of a crystalline ionic solid from its constituent gaseous ions.[1][2] It is a measure of the

strength of the electrostatic forces holding the ions together in the crystal lattice.[2] A more

exothermic lattice energy generally corresponds to a more stable and less soluble crystal.[3]

The direct measurement of lattice energy is not experimentally feasible; therefore, it is typically
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determined indirectly through thermochemical cycles or estimated using theoretical models.[1]

[4]

Methodologies for Determining Lattice Energy
There are three primary approaches to determining the crystal lattice energy of potassium
succinate:

The Born-Haber Cycle: A thermochemical cycle based on Hess's Law that relates the lattice

energy to a series of experimentally measurable enthalpy changes.[4][5][6]

The Kapustinskii Equation: An empirical equation that provides an estimation of the lattice

energy based on the ionic radii and charges of the constituent ions.[2]

Computational Methods: Quantum mechanical calculations, such as those based on Density

Functional Theory (DFT), which can predict lattice energies with increasing accuracy.[7]

The Born-Haber Cycle for Potassium Succinate
The Born-Haber cycle is a powerful tool for determining lattice energy by applying Hess's Law,

which states that the total enthalpy change for a reaction is independent of the pathway taken.

[5] The cycle equates the standard enthalpy of formation (ΔHf°) of the ionic solid to the sum of

the enthalpy changes for a series of steps that form the gaseous ions from the elements in their

standard states.[6]

Theoretical Born-Haber Cycle
The formation of solid potassium succinate from its constituent elements (potassium and the

components of the succinate ion) can be represented by the following theoretical Born-Haber

cycle.
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Caption: Theoretical Born-Haber cycle for potassium succinate.

Experimental Protocol: Born-Haber Cycle Steps
The determination of the lattice energy of potassium succinate via the Born-Haber cycle

requires the experimental determination of several enthalpy changes. The overall equation for

the lattice energy based on the cycle is:

UL = ΔHf°[K₂C₄H₄O₄(s)] - 2 * ΔHsub(K) - 2 * IE₁(K) - ΔHf°[C₄H₄O₄²⁻(g)]

Where:

ΔHf°[K₂C₄H₄O₄(s)] is the standard enthalpy of formation of solid potassium succinate.

ΔHsub(K) is the enthalpy of sublimation of potassium.
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IE₁(K) is the first ionization energy of potassium.

ΔHf°[C₄H₄O₄²⁻(g)] is the standard enthalpy of formation of the gaseous succinate dianion.

The protocol for obtaining these values involves:

Calorimetry: The standard enthalpy of formation of solid potassium succinate (ΔHf°

[K₂C₄H₄O₄(s)]) would be determined using reaction calorimetry. This is a crucial value that is

currently unavailable in the literature.

Spectroscopy and Literature Data: The enthalpy of sublimation and the first ionization energy

of potassium are well-established values obtained from spectroscopic and thermochemical

measurements.

Thermochemical Cycles for the Anion: The standard enthalpy of formation of the gaseous

succinate dianion (ΔHf°[C₄H₄O₄²⁻(g)]) is itself a complex value to obtain. It can be broken

down into a series of steps involving the formation of succinic acid, its sublimation,

atomization of the elements, and the electron affinities of the resulting radical and

monoanion.

Available Thermodynamic Data
The following table summarizes the known thermodynamic data required for the Born-Haber

cycle for potassium succinate. The critical missing value is the standard enthalpy of formation

of solid potassium succinate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1222723?utm_src=pdf-body
https://www.benchchem.com/product/b1222723?utm_src=pdf-body
https://www.benchchem.com/product/b1222723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Symbol Value (kJ/mol) Citation

Enthalpy of

Sublimation of

Potassium

ΔHsub(K) 89 [8]

First Ionization Energy

of Potassium
IE₁(K) 418.8

Standard Enthalpy of

Formation of Succinic

Acid (gas)

ΔHf°[C₄H₆O₄(g)] -795.63 [9]

Enthalpy of

Sublimation of

Succinic Acid

ΔHsub(C₄H₆O₄) 113.3 ± 1.3 [6][10]

Standard Enthalpy of

Formation of

Potassium Succinate

(solid)

ΔHf°[K₂C₄H₄O₄(s)] Data not available

Enthalpy of Formation

of Succinate Dianion

(gas)

ΔHf°[C₄H₄O₄²⁻(g)] Data not available

The Kapustinskii Equation
For cases where the necessary thermodynamic data for the Born-Haber cycle are unavailable,

the Kapustinskii equation provides a method to estimate the lattice energy.[2] This equation is

particularly useful for novel ionic compounds.

The Equation
The Kapustinskii equation is given as:

UL = (K' * ν * |z⁺| * |z⁻|) / (r⁺ + r⁻)

Where:
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K' is a constant (1.21 x 10⁵ kJ·pm/mol).

ν is the number of ions in the empirical formula.

z⁺ and z⁻ are the charges of the cation and anion, respectively.

r⁺ and r⁻ are the thermochemical radii of the cation and anion, respectively.

Application to Potassium Succinate
For potassium succinate (K₂C₄H₄O₄):

ν = 3 (2 K⁺ ions and 1 C₄H₄O₄²⁻ ion)

z⁺ = +1

z⁻ = -2

r⁺ (K⁺) = 138 pm

r⁻ (C₄H₄O₄²⁻) - The radius of the succinate dianion is not readily available and would need to

be estimated from its crystal structure or through computational modeling.

Due to the non-spherical nature of the succinate dianion, the Kapustinskii equation will provide

a rough estimate of the lattice energy.

Computational Approaches
Modern computational chemistry offers powerful tools for predicting the crystal lattice energy of

ionic compounds.

Methodology: Density Functional Theory (DFT)
DFT-based methods are commonly used to calculate the lattice energy of molecular crystals.[7]

The general workflow is as follows:
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Obtain Crystal Structure Data
(e.g., from X-ray diffraction)

Optimize the Crystal Lattice Geometry Optimize Geometry of Ions in the Gas Phase

Calculate the Energy of the Gaseous Ions

Calculate Lattice Energy:
U_L = E_crystal - (2 * E_K⁺ + E_succinate²⁻)

Calculate the Energy of the Bulk Crystal

Click to download full resolution via product page

Caption: Workflow for computational lattice energy determination.

Crystal Structure Data for Potassium Succinate
The crystal structure of potassium succinate trihydrate (C₄H₄O₄K₂ · 3H₂O) has been

determined.[11][12] This information is the starting point for any computational study. The

presence of water of hydration would need to be accounted for in the calculations, as it

contributes to the overall lattice energy through hydrogen bonding.
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Crystal
System

Space Group a (Å) b (Å) c (Å)

Orthorhombic Pnma 15.695(9) 7.592(3) 8.508(3)

Data from

Fonseca et al.

(1985)[11]

Conclusion
The determination of the crystal lattice energy of potassium succinate is a challenging but

essential task for understanding its physicochemical properties. While the Born-Haber cycle

provides a theoretically rigorous method, its application is currently hindered by the lack of

experimental data for the standard enthalpy of formation of solid potassium succinate. The

Kapustinskii equation offers a valuable estimation, though its accuracy is limited by the non-

spherical nature of the succinate anion. Computational methods, particularly DFT, present a

promising avenue for obtaining a reliable value for the lattice energy, provided that the crystal

structure is accurately known and the calculations are performed with a high level of theory.

Future experimental work to determine the standard enthalpy of formation of potassium
succinate is highly recommended to enable a complete and accurate Born-Haber cycle

analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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